molecular formula C5H7BrN2 B1282026 4-bromo-1,3-dimethyl-1H-pyrazole CAS No. 5775-82-6

4-bromo-1,3-dimethyl-1H-pyrazole

Cat. No.: B1282026
CAS No.: 5775-82-6
M. Wt: 175.03 g/mol
InChI Key: UESOBPUTZLYSGI-UHFFFAOYSA-N
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Description

4-Bromo-1,3-dimethyl-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms and a bromine substituent at the fourth position.

Mechanism of Action

Target of Action

Pyrazole derivatives, in general, have been found to bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives.

Mode of Action

It is known that pyrazole derivatives can exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that pyrazole derivatives interact with their targets in a way that modulates these biological processes.

Biochemical Pathways

It is reported to inhibit the oxidative phosphorylation, the atp -32 p exchange reaction, and energy-dependent and independent calcium uptake . This suggests that it may interfere with energy metabolism and calcium homeostasis in cells.

Pharmacokinetics

Its molecular weight of 17503 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

It is known to inhibit oxidative phosphorylation and calcium uptake , which could potentially disrupt cellular energy metabolism and calcium homeostasis, leading to various downstream effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-bromo-1,3-dimethyl-1H-pyrazole. For instance, it is moisture sensitive , which means its stability and efficacy could be compromised in a humid environment. Furthermore, its flash point is 103 °C , suggesting that it could be unstable at high temperatures.

Biochemical Analysis

Biochemical Properties

4-Bromo-1,3-dimethyl-1H-pyrazole plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with liver alcohol dehydrogenase, inhibiting its activity . This interaction is crucial as it can affect the metabolism of alcohol in the liver. Additionally, this compound can form binary adducts with titanium tetrachloride, indicating its potential use in synthetic chemistry .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to cause oxidative stress in cells, leading to the formation of malondialdehyde, a marker of lipid peroxidation . This compound can influence cell signaling pathways, gene expression, and cellular metabolism by altering the redox state within the cell. The impact on gene expression can lead to changes in the production of proteins involved in oxidative stress responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an inhibitor of liver alcohol dehydrogenase by binding to the active site of the enzyme, preventing the conversion of alcohol to acetaldehyde . This inhibition can lead to an accumulation of alcohol in the liver, affecting overall metabolism. Additionally, the compound’s ability to form adducts with titanium tetrachloride suggests it can participate in coordination chemistry, potentially altering the activity of metal-dependent enzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but its activity can degrade over extended periods. Long-term exposure to this compound in in vitro studies has shown that it can lead to sustained oxidative stress and cellular damage . In vivo studies are needed to further understand the long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily act as an enzyme inhibitor. At higher doses, it can cause significant oxidative stress, leading to cellular damage and potential toxicity . Threshold effects have been observed, where a certain dosage level results in a marked increase in adverse effects.

Metabolic Pathways

This compound is involved in metabolic pathways related to oxidative stress and enzyme inhibition. It interacts with liver alcohol dehydrogenase, affecting the metabolism of alcohol . The compound’s impact on metabolic flux and metabolite levels can lead to changes in the overall metabolic state of the cell, particularly under conditions of oxidative stress.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its distribution can affect its localization and accumulation within specific cellular compartments . The compound’s ability to form adducts with metal ions may also influence its transport and distribution.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with biomolecules. It may localize to specific compartments or organelles, such as the mitochondria, where it can exert its effects on oxidative stress and enzyme activity . Post-translational modifications and targeting signals can direct the compound to these specific locations within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-1,3-dimethyl-1H-pyrazole typically involves the bromination of 1,3-dimethyl-1H-pyrazole. One common method includes the reaction of 1,3-dimethyl-1H-pyrazole with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and reagent addition, can further optimize the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1,3-dimethyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Bromo-1,3-dimethyl-1H-pyrazole has several applications in scientific research:

Comparison with Similar Compounds

  • 4-Bromo-1-methyl-1H-pyrazole
  • 4-Bromo-3,5-dimethyl-1H-pyrazole
  • 4-Bromo-1-ethyl-1H-pyrazole

Comparison: 4-Bromo-1,3-dimethyl-1H-pyrazole is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to similar compounds, it offers a distinct balance of steric and electronic properties, making it a valuable intermediate in synthetic and medicinal chemistry .

Properties

IUPAC Name

4-bromo-1,3-dimethylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN2/c1-4-5(6)3-8(2)7-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UESOBPUTZLYSGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30504420
Record name 4-Bromo-1,3-dimethyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30504420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5775-82-6
Record name 4-Bromo-1,3-dimethyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30504420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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